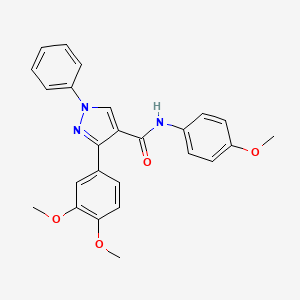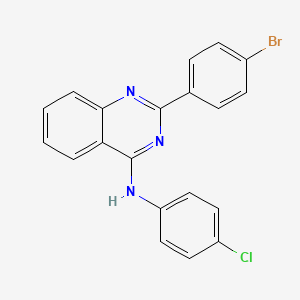
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases.
Wirkmechanismus
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor and preventing phosphorylation of downstream signaling molecules. This results in the inhibition of cellular proliferation, migration, and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and tumor formation in vivo. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a role in atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in various cellular processes and diseases. However, it has been reported that 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can also inhibit other tyrosine kinases at high concentrations, which may lead to off-target effects. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
1. Investigation of the role of EGFR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective EGFR inhibitors for use in cancer therapy.
3. Investigation of the role of EGFR in the regulation of immune responses.
4. Development of new drug delivery systems to improve the solubility and bioavailability of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
5. Investigation of the potential use of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline and 4-chlorobenzaldehyde to form 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with 2-aminobenzonitrile to yield 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been extensively used in scientific research to investigate the role of EGFR in cancer, angiogenesis, and other cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has also been used to study the role of EGFR in wound healing, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLRHLXIBVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
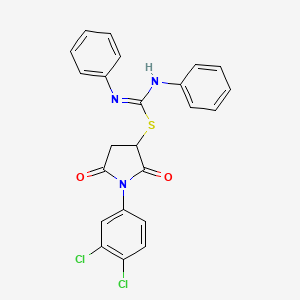
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
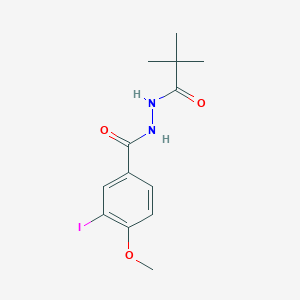
![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204347.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
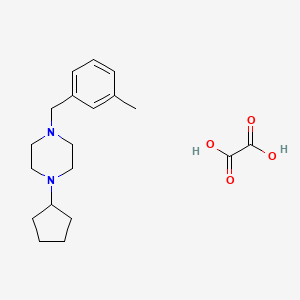
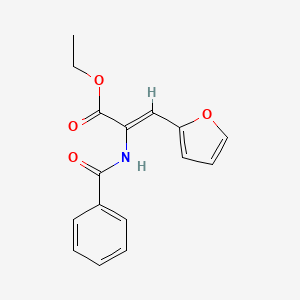
![N-(2-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204370.png)
![4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5204378.png)
